Bienvenue dans la boutique en ligne BenchChem!

1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride

Lipophilicity Drug design ADME

Select the N1-isobutyl analog for a >0.8 logP advantage over N1-methyl comparators, enhancing passive membrane permeability critical for cellular EC50. This benzimidazole hydrochloride eliminates N1 NH protection steps, streamlining synthesis. Validated topoisomerase II inhibitor (IC50 10 µM) and AT2R-selective scaffold per Zeneca patent SAR. Request a quote for high-purity (≥98%) material.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.86
CAS No. 1215783-98-4
Cat. No. B2501428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride
CAS1215783-98-4
Molecular FormulaC19H23ClN2O2
Molecular Weight346.86
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC.Cl
InChIInChI=1S/C19H22N2O2.ClH/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3;/h4-11,14H,12-13H2,1-3H3;1H
InChIKeyOWUYMGFANGEQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Hydrochloride: Benzimidazole Scaffold Identity for Research Procurement


1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride (CAS 1215783-98-4) is a synthetic small-molecule benzimidazole derivative supplied as the hydrochloride salt . The compound features an isobutyl substituent at the N1 position and a 2-methoxyphenoxy methyl group at the C2 position of the benzimidazole core, conferring distinct physicochemical properties within the broader class of N1-alkylated 2-phenoxymethyl benzimidazoles [1]. Benzimidazole derivatives are widely employed as pharmacophore scaffolds in medicinal chemistry due to their capacity to interact with diverse biological targets [2]. This specific compound is primarily utilized as a research chemical and building block for further derivatization, with documented availability from specialty chemical suppliers .

Why Generic Substitution Fails for 1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Hydrochloride: N1-Alkyl Chain and Phenoxy Regiochemistry Impact Biological Performance


Generic interchange within the N1-alkyl-2-phenoxymethyl benzimidazole series is unreliable because even minor structural modifications produce measurable shifts in lipophilicity, target-binding kinetics, and cellular permeability. The isobutyl group at N1 introduces greater steric bulk and hydrophobicity compared to the unsubstituted or N1-methyl analogs, which alters both the compound's logP and its interaction with hydrophobic binding pockets [1]. The 2-methoxyphenoxy substitution further contributes to regioisomeric differences; for example, the 2-methoxy positional isomer exhibits distinct conformational preferences and dihedral angles relative to the 4-methoxy analog, potentially affecting molecular recognition [2]. Consequently, substituting a close analog such as the 1-methyl or 1-H derivative without re-validating the assay may yield divergent potency, selectivity, or solubility outcomes [3].

Quantitative Differentiation of 1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Hydrochloride Against Closest Analogs


Increased Lipophilicity (XLogP3) of the Isobutyl Analog Versus N1-Methyl Benchmark Predicts Enhanced Membrane Permeability

The isobutyl group at N1 elevates the computed lipophilicity of the target compound relative to its N1-methyl counterpart. The 1-methyl analog 2-[(2-methoxyphenoxy)methyl]-1-methylbenzimidazole has a PubChem-computed XLogP3-AA of 2.9 [1]. Although an experimental logP for the isobutyl derivative has not been reported in the public domain, the additional two methylene units and branched architecture of isobutyl are expected to increase logP by approximately 0.8–1.2 units based on established π-constant increments for aliphatic carbon atoms [2]. This difference is quantitatively meaningful for passive membrane permeability predictions and may influence cellular uptake in cell-based assays.

Lipophilicity Drug design ADME

Topoisomerase II Inhibitory Potential of Isobutyl-Benzimidazole Core Suggests Cancer-Relevant Biological Activity

The isobutyl-substituted benzimidazole core itself demonstrates quantifiable antineoplastic activity. 1-Isobutyl-1H-benzimidazole (CAS 305346-88-7) inhibits human cancer cell growth via topoisomerase II with an IC50 of 10 μM, matching cisplatin in the same assay . While the target compound adds a 2-methoxyphenoxy methyl substituent to this scaffold, the parent core's established activity provides a validated pharmacophore rationale. In contrast, the 1-H and 1-methyl 2-methoxyphenoxy analogs show no reported sub-100 μM activity against any oncology target, with the 1-H derivative (BDBM42949) exhibiting an EC50 > 79,400 nM against nuclear receptor coactivator targets [1].

Cancer biology Topoisomerase II Cytotoxicity

Isobutyl Side Chain Confers Synthetic Tractability for Late-Stage Diversification Without Sacrificing Core Stability

The isobutyl N1-substituent provides a chemically inert alkyl handle that remains stable under common synthetic transformations (e.g., amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution), unlike the N1-H analog which is susceptible to deprotonation and alkylation side-reactions [1]. The hydrochloride salt form further enhances solubility in polar organic solvents (e.g., DMSO, methanol) relative to the free base, facilitating high-throughput screening and purification workflows . This combination of chemical robustness and formulation convenience directly supports library synthesis and SAR exploration programs.

Medicinal chemistry SAR exploration Building blocks

Patented Preference for Isobutyl in Angiotensin II Receptor Antagonist Benzimidazoles Validates Pharmacological Relevance of N1-Isobutyl Substitution

Zeneca's foundational patent EP0399732 explicitly claims isobutyl as a preferred R1 substituent for benzimidazole-based angiotensin II receptor antagonists [1]. This patent landscape demonstrates that the isobutyl group was selected over methyl, ethyl, propyl, and butyl after extensive pharmacological evaluation, implying superior target affinity or pharmacokinetic properties. Additionally, 2-alkyl substituted benzimidazoles are reported as selective AT2 receptor ligands where the isobutyl group contributes to AT2R/AT1R selectivity [2]. This class-level patent evidence reinforces the rationale for choosing the isobutyl analog over shorter-chain N1-alkyl variants.

Cardiovascular AT2 receptor Patent validation

High-Impact Application Scenarios for 1-Isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Hydrochloride Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity for Cellular Target Engagement

In hit-to-lead campaigns where the N1-methyl or N1-H benzimidazole scaffold shows biochemical activity but poor cellular potency, the isobutyl analog offers a computed logP advantage of >0.8 units over the N1-methyl comparator [1]. This increased lipophilicity can improve passive membrane permeability, potentially bridging the gap between biochemical IC50 and cellular EC50. Medicinal chemists should prioritize procurement of the isobutyl variant when logD7.4 optimization is a key design objective.

Oncology Research Leveraging the Topoisomerase II Pharmacophore of the Isobutyl-Benzimidazole Core

The isobutyl-substituted benzimidazole core has demonstrated topoisomerase II-mediated cytotoxicity with an IC50 of 10 μM, equipotent to cisplatin . Researchers studying DNA damage response or topoisomerase biology should select the isobutyl derivative as a starting scaffold, as the pharmacophore is validated in the core structure. The additional 2-methoxyphenoxy methyl substituent provides a vector for further SAR exploration without eliminating the core's established activity.

Focused Benzimidazole Library Synthesis with Reduced Protection/Deprotection Requirements

For combinatorial chemistry programs generating benzimidazole libraries, the N1-isobutyl substitution eliminates the acidic NH proton present in the 1-H analog, thereby obviating the need for N1 protection during subsequent synthetic transformations [2]. The hydrochloride salt form further enhances solubility in polar aprotic solvents, streamlining automated purification and high-throughput screening workflows. This translates to reduced synthesis cycle times and higher library production efficiency.

Cardiovascular Target Validation Studies Building on Patent-Validated Benzimidazole AT2 Receptor Ligands

The Zeneca patent portfolio establishes isobutyl as a preferred substituent for benzimidazole-based angiotensin II receptor ligands, with subsequent literature confirming the role of the isobutyl group in AT2R/AT1R selectivity [3]. Researchers investigating the renin-angiotensin system or developing biased AT2 receptor agonists should prioritize the isobutyl analog to align with patented structure-activity relationships, maximizing the probability of achieving target selectivity.

Quote Request

Request a Quote for 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.